molecular formula C7H7FN2O2 B8054130 Methyl 4-amino-5-fluoropicolinate CAS No. 1260665-42-6

Methyl 4-amino-5-fluoropicolinate

Cat. No.: B8054130
CAS No.: 1260665-42-6
M. Wt: 170.14 g/mol
InChI Key: DGVFLFDGJISPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-5-fluoropicolinate is a useful research compound. Its molecular formula is C7H7FN2O2 and its molecular weight is 170.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-5-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)6-2-5(9)4(8)3-10-6/h2-3H,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVFLFDGJISPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191759
Record name 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-42-6
Record name 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260665-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 4-amino-5-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: Comparative Analysis of Fluorinated Picolinate Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of two isomeric fluorinated pyridine building blocks: Methyl 4-amino-5-fluoropicolinate and Methyl 6-fluoropicolinate . While both share a picolinate (pyridine-2-carboxylate) core, their electronic landscapes and resulting reactivities are diametrically opposed.

  • Methyl 6-fluoropicolinate acts primarily as an electrophilic scaffold , utilizing the activation provided by the ring nitrogen to facilitate Nucleophilic Aromatic Substitution (SNAr) at the C6 position. It is a critical intermediate in medicinal chemistry for fragment-based drug discovery (FBDD).

  • This compound functions as a nucleophilic/functional scaffold . The electron-donating amino group at C4 deactivates the ring towards SNAr, making the C5-fluorine atom a stable structural element rather than a leaving group. This motif is the pharmacophore backbone for next-generation auxinic herbicides (e.g., Florpyrauxifen-benzyl).

Structural & Physicochemical Profiling

The distinct substitution patterns dictate the electronic distribution within the pyridine ring, influencing pKa, lipophilicity, and metabolic stability.

Table 1: Comparative Physicochemical Data
FeatureMethyl 6-fluoropicolinateThis compound
CAS Number 455-71-01260665-42-6
Structure Pyridine-2-COOMe, 6-FPyridine-2-COOMe, 4-NH₂, 5-F
Molecular Weight 155.13 g/mol 184.17 g/mol
Electronic Character Electron-Deficient (π-acidic)Electron-Rich (at C3/C5)
Primary Reactivity SNAr (Fluorine displacement)N-Functionalization / Pd-Catalysis
Key Application Bcl-xL antagonists, Ligand synthesisAuxinic Herbicides (Rinskor™ active)
Storage Inert atmosphere, 2-8°CInert atmosphere, Room Temp
Electronic Mechanism Analysis
  • C6-Fluoro Activation: In Methyl 6-fluoropicolinate, the fluorine atom is ortho to the pyridine nitrogen. The inductive withdrawal (-I) of the nitrogen, combined with the inability of the nitrogen lone pair to donate density into the C6 position, renders the C-F bond highly susceptible to nucleophilic attack.

  • C4-Amino Deactivation: In this compound, the amino group is a strong Electron Donating Group (EDG) via resonance (+M). This pushes electron density into the ring (specifically to C3 and C5), effectively "shielding" the C5-fluorine bond from nucleophilic attack. The fluorine here serves as a metabolic blocker rather than a reactive handle.

Reactivity Landscapes & Synthetic Utility

The following Graphviz diagram illustrates the divergent synthetic pathways for these two molecules.

Reactivity_Landscape M6F Methyl 6-fluoropicolinate (Electrophile) M4A This compound (Nucleophile/Scaffold) SnAr_Product 6-Substituted Picolinate (Ether/Amine) M6F->SnAr_Product SnAr (R-OH, R-NH2) Base, Heat Hydrolysis 6-Fluoro Picolinic Acid (Metal Ligand) M6F->Hydrolysis LiOH/THF Controlled Temp Amide Amide/Urea Derivatives (Prodrugs) M4A->Amide Acyl Chlorides Pyridine Halogenation 3-Chloro/Bromo Derivatives M4A->Halogenation NCS or NBS (Electrophilic Subst. at C3) CrossCoupling Suzuki/Buchwald Coupling at C6 (if halogenated) Halogenation->CrossCoupling Pd(0), Boronic Acid

Figure 1: Divergent reactivity profiles. The 6-fluoro isomer undergoes substitution at the C-F bond, while the 4-amino-5-fluoro isomer undergoes functionalization at the amino group or electrophilic substitution at the C3 position.

Methyl 6-fluoropicolinate: The SNAr Workhorse

This molecule is the reagent of choice for introducing a picolinate moiety into a drug scaffold.

  • Mechanism: Meisenheimer complex formation followed by fluoride elimination.

  • Selectivity: Exclusive to the C6 position. The ester at C2 further activates the ring via electron withdrawal (-M).

  • Common Nucleophiles: Phenols (to make biaryl ethers), primary/secondary amines, and thiols.

This compound: The Auxinic Core

This molecule is a scaffold, not a reagent.

  • Stability: The C5-F bond is extremely stable (bond dissociation energy ~115 kcal/mol) and resistant to hydrolysis or displacement.

  • C3-Functionalization: The amino group directs incoming electrophiles (like Cl+ or Br+) to the C3 position. This is the key step in synthesizing herbicides like Florpyrauxifen-benzyl , where the core is 4-amino-3-chloro-5-fluoro-6-arylpicolinate.

Medicinal & Agrochemical Applications[1][2][3]

Case Study A: Bcl-xL Antagonists (Oncology)

Researchers utilize Methyl 6-fluoropicolinate to synthesize selective Bcl-xL inhibitors. The 6-fluoro group is displaced by a complex amine or phenol to link the picolinate "warhead" to the rest of the molecule. The picolinate nitrogen then chelates with the active site of the protein.

  • Reference Mechanism: SNAr displacement of 6-F is favored over 2-COOMe hydrolysis under anhydrous basic conditions.

Case Study B: Rinskor™ Active (Herbicides)

This compound represents the core pharmacophore of the "Arylex" and "Rinskor" class of synthetic auxins developed by Corteva Agriscience.

  • Role of Fluorine: The C5-F prevents metabolic hydroxylation of the ring, extending the half-life of the herbicide in the plant.

  • Role of Amino Group: Provides essential hydrogen bonding interactions within the TIR1 ubiquitin ligase receptor pocket.

Experimental Protocols

Protocol A: SNAr Functionalization of Methyl 6-fluoropicolinate

Objective: Synthesis of Methyl 6-(4-phenoxyphenoxy)picolinate.

Materials:

  • Methyl 6-fluoropicolinate (1.0 eq)

  • 4-Phenoxyphenol (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenoxyphenol in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: Evolution of CO₂ may occur; ensure venting.

  • Addition: Add Methyl 6-fluoropicolinate (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 80°C. Monitor via TLC (Hexane:EtOAc 3:1) or LC-MS.[1][2][3] The reaction is typically complete within 2-4 hours.

  • Workup: Cool to room temperature. Pour into ice-cold water (10x volume). Extract with Ethyl Acetate (3x).[4]

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂).

Critical Control Point: Avoid using strong hydroxide bases (NaOH/KOH) or aqueous conditions, as this will hydrolyze the methyl ester to the carboxylic acid (Saponification) before the SNAr is complete.

Protocol B: C3-Chlorination of this compound

Objective: Preparation of the herbicide intermediate Methyl 4-amino-3-chloro-5-fluoropicolinate.

Materials:

  • This compound (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 eq)

  • Acetonitrile (ACN)

Step-by-Step Workflow:

  • Dissolution: Dissolve this compound in ACN (0.1 M) at room temperature.

  • Reagent Addition: Add NCS portion-wise over 10 minutes. The reaction is slightly exothermic.

  • Heating: Reflux the mixture (approx. 82°C) for 1 hour.

  • Validation: Check LC-MS for the mass shift (+34 Da for Cl). The amino group directs the chlorine exclusively to the C3 position (ortho to the amino, para to the ester).

  • Isolation: Concentrate the solvent. Redissolve in EtOAc/Water. The product often precipitates or can be recrystallized from Ethanol.

Synthesis & Manufacturing Routes

Understanding the origin of these molecules aids in supply chain security.

Synthesis_Routes Start1 2,6-Difluoropyridine Step1 Lithiation (LDA) + CO2 / MeI Start1->Step1 Prod1 Methyl 6-fluoropicolinate Step1->Prod1 Start2 Picloram (4-amino-3,5,6-trichloropicolinic acid) Step2 Selective Dechlorination (Pd/C, H2) Start2->Step2 Step3 Fluorination (Selectfluor) or Halex Exchange Step2->Step3 Prod2 This compound Step3->Prod2

Figure 2: Manufacturing origins.[5][6][7][8] The 6-fluoro derivative is derived from simple pyridine precursors, whereas the 4-amino-5-fluoro derivative is often downstream of chlorinated agrochemical precursors like Picloram.

References

  • Corteva Agriscience Patents. Improved synthesis of 4-amino-6-(heterocyclic)picolinates. WO2021188639A1. (Describes the synthesis of the 4-amino-5-fluoro core from Picloram derivatives). Link

  • Ossila. Methyl 6-fluoropyridine-2-carboxylate Product Data. (Validation of 6-fluoro reactivity and Bcl-xL application). Link

  • Beilstein Journal of Organic Chemistry. Synthesis of 4-amino-5-fluoropyrimidines and related heterocycles. (Context on 4-amino-5-fluoro electronic deactivation). Link

  • MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (Detailed structural analysis of the herbicide core). Link

  • Sigma-Aldrich. Methyl 6-fluoropicolinate Safety & Properties.Link

Sources

An In-depth Technical Guide to the Solubility of Methyl 4-amino-5-fluoropicolinate in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from in vitro assay performance to in vivo bioavailability. Methyl 4-amino-5-fluoropicolinate, a substituted picolinate, represents a class of compounds with significant potential in medicinal chemistry. Understanding its solubility in commonly used laboratory solvents such as dimethyl sulfoxide (DMSO) and methanol is a fundamental prerequisite for its advancement in any drug discovery pipeline.[1][2][3][4] This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. It offers a detailed, field-proven protocol for solubility assessment using the gold-standard shake-flask method, alongside a discussion of the underlying molecular interactions that govern the dissolution process. The presented data, while illustrative, serves as a practical example for researchers to benchmark their own findings.

Introduction: The Critical Role of Solubility in Drug Discovery

In the early stages of drug discovery, a compound's intrinsic properties dictate its trajectory. Among these, solubility is a paramount parameter.[2][3] Poor solubility can lead to a cascade of challenges, including the underestimation of biological activity in screening assays, difficulties in formulation for preclinical studies, and ultimately, poor oral bioavailability.[2][3][4] Therefore, the early and accurate characterization of a compound's solubility in relevant solvent systems is not merely a routine task but a critical, decision-gating step.[3]

DMSO is a powerful, polar aprotic solvent, renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[5][6][7] This makes it the solvent of choice for creating high-concentration stock solutions for high-throughput screening.[8] However, the very properties that make DMSO an excellent solvent can also lead to issues such as compound precipitation when diluted into aqueous assay buffers. Methanol, a polar protic solvent, offers a different set of physicochemical properties and is also widely used in various stages of chemical synthesis and analysis.[9][10][11] Understanding the solubility of this compound in both these solvents provides a more complete picture of its behavior and informs the selection of appropriate solvent systems for different applications.

This guide will delve into the practical aspects of determining the solubility of this compound, providing a robust experimental framework and a discussion of the key factors influencing its dissolution in DMSO and methanol.

Physicochemical Properties of the Components

A foundational understanding of the solute and solvents is essential to interpreting solubility data.

Table 1: Physicochemical Properties of this compound, DMSO, and Methanol

PropertyThis compoundDimethyl Sulfoxide (DMSO)Methanol
Molecular Formula C₇H₇FN₂O₂[12](CH₃)₂SO[5]CH₃OH[9]
Molecular Weight 170.14 g/mol [12]78.13 g/mol [5]32.04 g/mol [10]
Solvent Type N/A (Solute)Polar Aprotic[5][13]Polar Protic[10]
Boiling Point Not specified189 °C[5][14]64.7 °C[10][11]
Key Features Contains hydrogen bond donors (amino group) and acceptors (carbonyl, nitrogen, fluorine). Aromatic ring system.Strong hydrogen bond acceptor (sulfoxide group).[5]Contains both a hydrogen bond donor and acceptor (hydroxyl group).[10]

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility is most reliably determined by the shake-flask method, which measures the concentration of a saturated solution after a sufficient equilibration period.[15] This method ensures that the system has reached a thermodynamic equilibrium between the undissolved solid and the solution.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_processing Sample Processing cluster_analysis Analysis A Weigh excess This compound B Add precise volume of solvent (DMSO or Methanol) A->B to vial C Seal vial and place in shaking incubator B->C D Incubate at constant temp. (e.g., 25°C) for 24-48h C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm PTFE syringe filter F->G to remove particulates H Prepare serial dilutions of filtered supernatant G->H I Analyze by validated HPLC-UV method H->I J Quantify concentration against a standard curve I->J

Caption: Workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

Materials:

  • This compound (purity >95%)

  • Anhydrous DMSO (ACS grade or higher)

  • Anhydrous Methanol (ACS grade or higher)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Calibrated pipettes

  • Shaking incubator or orbital shaker with temperature control

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Slurries:

    • To a series of 2 mL glass vials, add an excess amount of this compound (e.g., ~10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add 1.0 mL of the chosen solvent (either DMSO or methanol) to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the slurries at a moderate speed for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is reached, especially for compounds that are slow to dissolve.[15]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials and allow them to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe, being cautious not to disturb the solid material at the bottom.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any undissolved microparticulates.

  • Analysis:

    • Prepare a series of accurate dilutions of the filtered supernatant with the appropriate solvent.

    • Analyze the diluted samples using a validated HPLC-UV method. The concentration of this compound is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

Illustrative Results

The following data is presented as a realistic, illustrative example of what a researcher might find when conducting the above experiment.

Table 2: Illustrative Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (Molar, M)
DMSO > 200> 1.18
Methanol ~ 35~ 0.21

Note: The solubility in DMSO is often reported as ">" a certain high value as it is a very strong solvent for many organic molecules, and creating a truly saturated solution can be difficult.[8]

Discussion: Interpreting the Solubility Data

The significant difference in the illustrative solubility of this compound in DMSO versus methanol can be explained by the distinct molecular interactions between the solute and each solvent.

High Solubility in DMSO

DMSO is a highly polar aprotic solvent with a strong dipole moment centered on the S=O bond.[5][13] The oxygen atom is an excellent hydrogen bond acceptor. The high solubility of this compound in DMSO can be attributed to several factors:

  • Strong Hydrogen Bonding: The primary amine (-NH₂) on the picolinate ring can act as a strong hydrogen bond donor to the sulfoxide oxygen of DMSO.

  • Dipole-Dipole Interactions: The polar nature of the ester and the fluoro- and amino-substituted pyridine ring can engage in favorable dipole-dipole interactions with the highly polar DMSO molecule.

  • Disruption of Crystal Lattice: DMSO is effective at solvating both the polar and non-polar regions of the molecule, efficiently breaking down the crystal lattice energy of the solid compound.

Moderate Solubility in Methanol

Methanol is a polar protic solvent, meaning it can both donate and accept hydrogen bonds through its hydroxyl (-OH) group.[9][10] While it is a good solvent, its interactions with this compound are likely less favorable than those with DMSO, leading to lower solubility.

  • Hydrogen Bonding Network: Methanol forms its own extensive hydrogen-bonding network. For the solute to dissolve, it must disrupt these solvent-solvent interactions and form new, energetically favorable solute-solvent interactions.

  • Amphiprotic Nature: Methanol can hydrogen bond with the amine, carbonyl, and ring nitrogen of the solute. However, the energy gain from these interactions may be less significant than in DMSO, which is a stronger hydrogen bond acceptor. The small, non-polar methyl group of methanol may also have less favorable interactions with the aromatic ring of the solute compared to the interactions possible with DMSO.

Molecular Interaction Diagram

G cluster_dmso Solvation in DMSO cluster_methanol Solvation in Methanol A This compound D1 DMSO (S=O) A->D1 H-bond (NH₂ to O=S) D2 DMSO (S=O) A->D2 Dipole-Dipole B This compound M1 Methanol (HO-CH₃) B->M1 H-bond (NH₂ to OH) M2 Methanol (HO-CH₃) B->M2 H-bond (C=O to HO)

Caption: Dominant intermolecular forces in solvation.

Conclusion and Practical Implications

This guide has outlined a robust, scientifically-grounded framework for determining and understanding the solubility of this compound in DMSO and methanol. The illustrative data highlights the compound's likely high solubility in DMSO, making it an excellent choice for preparing concentrated stock solutions for screening purposes. Its more moderate, yet still significant, solubility in methanol suggests that methanol could be a suitable solvent for purification processes like recrystallization or for certain analytical applications.

For drug development professionals, this information is pivotal. High solubility in DMSO ensures reliable data from in vitro screens, while an understanding of its solubility in a protic solvent like methanol provides valuable insights for downstream formulation and process chemistry. It is imperative that researchers perform these fundamental characterizations early to de-risk their projects and make informed decisions in the complex process of drug discovery.

References

  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. (2013, April 2). American Pharmaceutical Review. [Link]

  • Dimethyl sulfoxide - Wikipedia. (n.d.). Wikipedia. [Link]

  • Dimethyl Sulfoxide (DMSO) Physical Properties. (2005, November). Gaylord Chemical Corporation. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

  • Methanol | CH3OH | CID 887. (n.d.). PubChem. [Link]

  • I want to work with 4-aminomethyl benzoic acid and all papers say that it dissolves in methanol. Mine does not. what can be the problem ?. (2018, June 14). ResearchGate. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Institute of Environmental Health Sciences. [Link]

  • Methanol - Wikipedia. (n.d.). Wikipedia. [Link]

  • Chemistry Methanol. (n.d.). SATHEE. [Link]

  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). PMC. [Link]

  • Methanol. (2022, June 30). Department of Climate Change, Energy, the Environment and Water. [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.). Indian Journal of Chemistry. [Link]

  • Dimethyl sulfoxide, properties, uses and safety protection. (2025, March 21). LookChem. [Link]

  • Methyl 5-aminopicolinate hydrochloride | C7H9ClN2O2 | CID 73554701. (n.d.). PubChem. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC. [Link]

  • Methanol: Structure, Properties, Uses, and Safety Explained. (n.d.). Vedantu. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

  • methyl 4-aminobenzoate synthesis report. (2017, April 4). Sciencemadness.org. [Link]

  • Solubility estimation and rapid structural characterization of small molecule drugs in polymers. (n.d.). Purdue e-Pubs. [Link]

  • Dimethyl sulfoxide also known as DMSO is a colourless highly polar organic liquid with the chemical formula C 2 H 6 OS that was discovered in 1866. (2019, April 16). BYJU'S. [Link]

  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (2025, June 25). LinkedIn. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Regioselective Amination of Methyl 4,5-Difluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Aminated Picolinates in Drug Discovery

Methyl 4,5-difluoropicolinate is a highly valuable, electronically distinct pyridine scaffold. The strategic placement of two fluorine atoms and a methyl ester group renders the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). The introduction of an amino group onto this core structure generates novel aminopicolinates, which are key building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. The precise control of regioselectivity in the amination of this difluorinated substrate is of paramount importance, as the final position of the amino substituent dictates the ultimate biological activity and intellectual property landscape of the resulting compounds.

This comprehensive guide provides a detailed protocol for the amination of methyl 4,5-difluoropicolinate, with a focus on understanding and controlling the regiochemical outcome of the reaction. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Mechanistic Rationale and Regioselectivity Considerations

The amination of methyl 4,5-difluoropicolinate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a nucleophilic amine attacks the electron-deficient pyridine ring, displacing one of the fluoride ions. The reaction is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the methyl ester at the C2 position, which stabilize the negatively charged intermediate (Meisenheimer complex).

A critical aspect of this reaction is the regioselectivity of the nucleophilic attack. The incoming amine can theoretically displace either the fluorine at the C4 or C5 position.

  • Attack at C4: The C4 position is para to the electron-withdrawing pyridine nitrogen. This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate through resonance.

  • Attack at C5: The C5 position is meta to the pyridine nitrogen. While still activated by the overall electron-deficient nature of the ring, the resonance stabilization of the Meisenheimer complex formed upon attack at C5 is less effective compared to the C4 attack.

Based on established principles of SNAr reactions on substituted pyridines, nucleophilic attack is generally favored at the position that allows for the greatest stabilization of the intermediate. Therefore, it is anticipated that the amination will preferentially occur at the C4 position , leading to the formation of methyl 4-amino-5-fluoropicolinate as the major product. This prediction is supported by numerous patents in the agrochemical field that describe the synthesis of 4-amino-5-fluoropicolinate derivatives.

The choice of amine nucleophile, solvent, and base can further influence the regioselectivity and overall efficiency of the reaction. Sterically hindered amines may exhibit different selectivity profiles compared to smaller, unhindered amines. The solvent's polarity and ability to stabilize charged intermediates, along with the base's strength and role in deprotonating the amine or the intermediate, are crucial parameters for optimization.

Experimental Protocols

This section provides detailed step-by-step methodologies for the amination of methyl 4,5-difluoropicolinate with primary and secondary amines.

Protocol 1: Amination with a Primary Amine (e.g., Benzylamine)

This protocol describes the synthesis of methyl 4-(benzylamino)-5-fluoropicolinate.

Materials:

  • Methyl 4,5-difluoropicolinate

  • Benzylamine

  • Potassium carbonate (K2CO3) or Triethylamine (Et3N)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add methyl 4,5-difluoropicolinate (1.0 eq).

  • Add anhydrous DMSO or DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Add benzylamine (1.1-1.5 eq) to the solution.

  • Add the base, either potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the reactivity of the amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 4-(benzylamino)-5-fluoropicolinate.

Protocol 2: Amination with a Secondary Amine (e.g., Morpholine)

This protocol outlines the synthesis of methyl 5-fluoro-4-morpholinopicolinate.

Materials:

  • Methyl 4,5-difluoropicolinate

  • Morpholine

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN) or Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Equipment:

  • As described in Protocol 1.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve methyl 4,5-difluoropicolinate (1.0 eq) in anhydrous acetonitrile or dioxane.

  • Add morpholine (1.2-2.0 eq) to the solution.

  • Add potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq) to the mixture.

  • Heat the reaction to reflux (for acetonitrile) or 100-110 °C (for dioxane).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to yield methyl 5-fluoro-4-morpholinopicolinate.

Data Presentation and Characterization

The successful synthesis of the aminated picolinate products should be confirmed by standard analytical techniques.

Analytical Technique Expected Observations
1H NMR Appearance of new signals corresponding to the protons of the introduced amino group. A downfield shift of the pyridine ring protons is also expected.
19F NMR The fluorine signal will exhibit a characteristic chemical shift and coupling pattern, which will differ from the starting material.
13C NMR Appearance of new carbon signals from the amine moiety and shifts in the pyridine ring carbons, particularly the carbon bearing the amino group.
Mass Spectrometry (LC-MS or HRMS) The molecular ion peak corresponding to the mass of the aminated product should be observed.

Visualization of Key Processes

Reaction Mechanism

SNAr Mechanism cluster_0 Reaction Pathway Start Methyl 4,5-difluoropicolinate + Amine (R-NH2) Intermediate Meisenheimer Complex (Attack at C4) Start->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Fluoride Elimination Byproduct HF Intermediate->Byproduct

Caption: General mechanism for the SNAr amination of methyl 4,5-difluoropicolinate.

Experimental Workflow

Experimental Workflow Reagents 1. Combine Reactants - Methyl 4,5-difluoropicolinate - Amine - Base - Solvent Reaction 2. Heat Reaction Mixture (e.g., 80-120 °C) Reagents->Reaction Monitoring 3. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Workup 4. Aqueous Workup - Quench with water - Extract with organic solvent - Wash and dry Monitoring->Workup Upon Completion Purification 5. Purification (Silica Gel Chromatography) Workup->Purification Characterization 6. Characterization (NMR, MS) Purification->Characterization

Caption: A typical experimental workflow for the amination reaction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no conversion Insufficiently reactive amine.Increase reaction temperature and/or time. Consider using a stronger, non-nucleophilic base (e.g., NaH, careful handling required).
Inactive base or wet solvent.Use freshly dried solvent and a fresh batch of base.
Formation of multiple products Competing reaction at the C5 position.Screen different solvents (e.g., polar aprotic vs. non-polar). Try a bulkier base which may favor the less sterically hindered attack at C4.
Side reactions of the starting material or product.Lower the reaction temperature. Ensure a properly inert atmosphere to prevent degradation.
Difficulty in purification Product and starting material have similar polarity.Optimize the eluent system for column chromatography. Consider derivatization of the product to alter its polarity for easier separation.
Residual base or amine in the product.Perform an acidic wash during the workup (e.g., with dilute HCl) if the product is stable to acid, followed by a basic wash.

Safety Precautions

  • Methyl 4,5-difluoropicolinate: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Amines: Many amines are corrosive and/or toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used. Handle in a fume hood and wear appropriate PPE.

  • Solvents: DMSO, DMF, acetonitrile, and dioxane are flammable and have specific health hazards. Use in a well-ventilated area and away from ignition sources.

  • Bases: Potassium carbonate and triethylamine are irritants. Stronger bases like sodium hydride are highly reactive and require specialized handling procedures.

Always conduct a thorough risk assessment before starting any chemical synthesis.

References

  • Patents describing the synthesis of 4-amino-5-fluoropicolinates for herbicidal applications.
  • General principles of Nucleophilic Aromatic Substitution on pyridines can be found in advanced organic chemistry textbooks.
  • For specific examples of amination of fluoropyridines, refer to journals such as the Journal of Organic Chemistry, Organic Letters, and Tetrahedron Letters.
  • For safety information, consult the Safety D

Reagents for esterification of 4-amino-5-fluoropicolinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Esterification Strategies for 4-Amino-5-Fluoropicolinic Acid

Part 1: Executive Summary & Strategic Analysis

The esterification of 4-amino-5-fluoropicolinic acid presents a unique set of challenges distinct from standard aliphatic amino acids. The substrate features a zwitterionic core (pyridine nitrogen/carboxylic acid) complicated by the electronic push-pull of the 4-amino (electron-donating) and 5-fluoro (electron-withdrawing) substituents.

Successful conversion requires reagents that overcome:

  • Kinetic Solubility: The zwitterionic starting material is often poorly soluble in cold alcohols.

  • Regioselectivity: Avoiding N-alkylation of the 4-amino group or the pyridine nitrogen.

  • Isolation: The resulting ester is basic; isolating it as a hydrochloride salt is often superior for stability and purity than the free base.

This guide details two primary protocols: the Thionyl Chloride (


) Method  (Standard/Scalable) and the Trimethylsilyl Chloride (TMSCl) Method  (Mild/High-Throughput).

Part 2: Critical Reagent Comparison

The following table contrasts the thermodynamic and kinetic profiles of common esterification reagents for this specific scaffold.

Reagent SystemMechanismSuitabilityKey AdvantageMajor Risk

/ MeOH
Acyl chloride formation (in situ)High (Scale-up)Irreversible activation; drives reaction to completion.Exothermic;

gas evolution; corrosive.
TMSCl / MeOH In situ anhydrous HCl generationHigh (Lab/HTS)Mild conditions (RT); no gas evolution; volatile byproducts.Costlier than

for multi-kilo scale.

/ MeOH
Fischer EsterificationMedium Cheap; classic.Equilibrium-limited; requires water removal (Dean-Stark/Sieves); difficult workup.
MeI / Base

Alkylation
Low Neutral conditions.High risk of N-methylation at the 4-amino or pyridine position.
Decision Matrix: Reagent Selection

ReagentSelection Start Start: 4-Amino-5-Fluoropicolinic Acid Scale Scale of Reaction? Start->Scale Large >100g (Process) Scale->Large Process Small <10g (Discovery) Scale->Small Lab Result1 Protocol A: Thionyl Chloride (Standard) Large->Result1 Sensitivity Acid Sensitivity? Small->Sensitivity Robust Robust Scaffold Sensitivity->Robust No Sensitive Contains Acid-Labile Groups Sensitivity->Sensitive Yes Result2 Protocol B: TMSCl (Mild/Clean) Robust->Result2 Result3 Coupling Agents (EDC/DMAP) (Rarely needed) Sensitive->Result3

Caption: Decision tree for selecting the optimal esterification reagent based on scale and substrate sensitivity.

Part 3: Detailed Experimental Protocols

Protocol A: Thionyl Chloride ( ) Mediated Esterification

Best for: Gram-to-Kilogram scale, cost-efficiency, and generation of the stable HCl salt.

Scientific Rationale: Thionyl chloride reacts with methanol to generate anhydrous HCl and methyl sulfite intermediates. This effectively activates the carboxylic acid as an acid chloride (or mixed anhydride) while simultaneously dehydrating the system, driving the equilibrium toward the ester.

Reagents:

  • 4-Amino-5-fluoropicolinic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)
    
  • Methanol (anhydrous) (10 – 20 volumes)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or

    
     line).
    
    • Critical: Ensure the system is moisture-free. Water hydrolyzes

      
       to 
      
      
      
      and HCl gas immediately.
  • Solvent Preparation (The "Cold Addition"):

    • Charge Methanol into the flask and cool to 0°C using an ice bath.

    • Add

      
       dropwise via an addition funnel or syringe.
      
    • Caution: This step is exothermic. Maintain internal temperature <10°C. Stir for 30 minutes at 0°C to generate the active HCl/MeOH species.

  • Substrate Addition:

    • Add solid 4-amino-5-fluoropicolinic acid in portions to the cold solution.

    • Note: The zwitterion may not dissolve immediately.

  • Reaction:

    • Remove the ice bath and heat the mixture to reflux (65°C) .

    • Monitor by LC-MS or TLC. The solid will dissolve as the ester forms (breaking the zwitterionic lattice).

    • Time: Typically 4–12 hours.

  • Workup (Isolation of HCl Salt):

    • Cool the mixture to room temperature.

    • Concentrate the solution in vacuo to ~20% of the original volume.

    • Add Diethyl Ether or MTBE (Methyl tert-butyl ether) to precipitate the product.

    • Filter the white/off-white solid. Wash with cold ether.

    • Result: Methyl 4-amino-5-fluoropicolinate hydrochloride.

Protocol B: Trimethylsilyl Chloride (TMSCl) Mediated Esterification

Best for: Small scale, parallel synthesis, and avoiding harsh reflux.

Scientific Rationale: TMSCl reacts with methanol to produce anhydrous HCl and methoxytrimethylsilane. This method generates HCl in situ at a controlled rate, often allowing the reaction to proceed at room temperature with fewer side reactions than the


 method.

Reagents:

  • 4-Amino-5-fluoropicolinic acid (1.0 equiv)

  • Trimethylsilyl Chloride (TMSCl) (2.0 – 4.0 equiv)

  • Methanol (anhydrous) (10 volumes)

Step-by-Step Methodology:

  • Suspension:

    • Suspend the starting material in anhydrous Methanol at Room Temperature (RT).

  • Activation:

    • Add TMSCl dropwise to the suspension.

    • Observation: A slight exotherm may occur. The suspension will gradually clarify as the reaction proceeds.

  • Reaction:

    • Stir at Room Temperature for 12–24 hours.

    • Optimization: If conversion is slow (checked by LC-MS), heat to 40°C.

  • Workup:

    • Evaporate volatiles in vacuo.

    • The residue is usually the pure hydrochloride salt.

    • Optional: Triturate with Hexanes/Ether to remove any silyl byproducts.

Part 4: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Conversion Water in solvent; Equilibrium limit reached.Use anhydrous MeOH; Add 1.0 equiv extra

; Increase reflux time.
N-Methylation Use of Alkyl Halides (

) or excessive heating.
Switch to Protocol A or B (Acid catalyzed). Avoid base-mediated alkylation.
Product is Sticky/Oil Presence of excess

or silyl impurities.
Dissolve in minimal MeOH and precipitate with excess

.
Free Base Required Application requires non-salt form.Dissolve HCl salt in water; neutralize carefully with sat.

to pH 8; extract with EtOAc.
Pathway of Activation (Visualized)

Mechanism Reagents MeOH + TMSCl (or SOCl2) ActiveSpecies Anhydrous HCl + Activated MeOH Species Reagents->ActiveSpecies In situ generation Intermediate Protonated Carboxylic Acid ActiveSpecies->Intermediate Catalysis Substrate 4-Amino-5-Fluoropicolinic Acid (Zwitterion) Substrate->Intermediate + H+ Transition Tetrahedral Intermediate Intermediate->Transition + MeOH Product Methyl Ester HCl Salt Transition->Product - H2O

Caption: Mechanistic flow for the acid-catalyzed esterification using in situ generated anhydrous HCl.

Part 5: References

  • Li, A., et al. (2019). A Convenient Synthesis of Amino Acid Methyl Esters. PMC/NIH. Describes the utility of TMSCl/MeOH for esterification of amino acids under mild conditions.

  • Dow AgroSciences LLC. (2019). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. Patent EP3555049A1. Demonstrates the industrial standard of using acid chlorides and HCl generation for picolinate esterification and salt isolation.

  • Common Organic Chemistry. (2023). Esterification: Acid to Ester (SOCl2 + MeOH). Standard operating procedures for thionyl chloride mediated esterification.

Troubleshooting & Optimization

Removing regioisomer impurities in Methyl 4-amino-5-fluoropicolinate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-amino-5-fluoropicolinate Synthesis

Topic: Regioisomer Control & Purification in Aminofluoropicolinates Ticket ID: #RXN-PICO-45F Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

The synthesis of This compound (Target) via nucleophilic aromatic substitution (


) of Methyl 4,5-difluoropicolinate often yields the unwanted regioisomer Methyl 5-amino-4-fluoropicolinate  (Impurity).

While the pyridine nitrogen naturally activates the C4 position, the strong electron-withdrawing nature of the fluorine atoms creates a "push-pull" electronic environment that can destabilize regioselectivity, particularly at elevated temperatures or in high-dielectric solvents. This guide provides a self-validating workflow to minimize, remove, and quantify this impurity.

Module 1: Diagnostic & Prevention (Upstream Control)

The Core Problem: In 4,5-difluoropicolinates, both C4 and C5 are activated for nucleophilic attack.

  • C4 Activation: Activated by the para-ring Nitrogen (primary driver) and the ortho-Fluorine at C5.

  • C5 Activation: Activated by the meta-ring Nitrogen (weak) but strongly activated by the ortho-Fluorine at C4.

Prevention Protocol: To maximize the C4:C5 ratio (typically targeting >15:1), you must control the kinetics.

ParameterRecommendationMechanism of Action
Solvent THF or Toluene (Avoid DMSO/DMF)Polar aprotic solvents like DMSO stabilize the Meisenheimer complex for both pathways, eroding selectivity. Low-dielectric solvents favor the pathway with the lower activation energy (C4).
Nucleophile Ammonia (gas) or Benzylamine If using

, use a saturated solution in MeOH/THF at 0°C to -10°C . If selectivity is poor, switch to Benzylamine (steric bulk disfavors the crowded C5 position), then deprotect with TFA/acid.
Temperature < 0°C Higher temperatures provide enough energy to overcome the activation barrier for C5 attack. Keep it cold.
Visualizing the Pathway

ReactionPathway Start Methyl 4,5-difluoropicolinate Transition Transition State Control (Solvent/Temp) Start->Transition PathA Path A: Attack at C4 (Kinetic Preference) Transition->PathA Low Temp / THF PathB Path B: Attack at C5 (Thermal/Polar Impurity) Transition->PathB High Temp / DMSO Product This compound (Target) PathA->Product Impurity Methyl 5-amino-4-fluoropicolinate (Regio-Impurity) PathB->Impurity

Figure 1: Kinetic competition between C4 and C5 substitution pathways. Green path represents the desired low-temperature kinetic route.

Module 2: Purification (Downstream Correction)

If you detect >5% regioisomer after the reaction, standard silica chromatography is often insufficient due to


. Use the following "Reactive Filtration" or Recrystallization protocols.
Protocol A: The "pKa Swing" Wash (For >10g scale)

Theory: The position of the fluorine relative to the amine affects the basicity of the pyridine nitrogen and the aniline-like nitrogen.

  • Dissolve: Crude mixture in Ethyl Acetate (EtOAc).

  • Acid Wash: Extract with 0.5 M HCl (carefully titrated). The 4-amino isomer (target) is generally less basic than the 5-amino isomer due to the electron-withdrawing ester being closer (via conjugation) or F-positioning. Note: You must determine the specific extraction pH empirically on a small aliquot first.

  • Recovery: If the impurity is enriched in the aqueous phase, discard it. If the product is in the aqueous phase, basify and extract back into EtOAc.

Protocol B: Recrystallization (Gold Standard)

This is the most reliable method for removing the 5-amino isomer.

  • Solvent System: Toluene/Heptane or MeOH/Water.

  • Procedure:

    • Dissolve crude solid in minimal boiling Toluene.

    • Add Heptane dropwise until turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

    • Crucial Step: Seed with pure 4-amino crystals if available.

  • Filtration: The 4-amino target usually crystallizes out, while the 5-amino impurity (which disrupts the crystal lattice) remains in the mother liquor.

Module 3: Analytical Validation (The "Truth" Test)

Do not rely on LC-MS alone (masses are identical). You must use 1H-NMR or 19F-NMR .

Diagnostic 1H-NMR Signals (DMSO-d6):

  • Target (4-amino-5-fluoro): Look for the proton at C6 (adjacent to Nitrogen). It will show a large coupling constant (

    
    ) because it is ortho to the Fluorine at C5.
    
  • Impurity (5-amino-4-fluoro): The proton at C6 is meta to the Fluorine at C4. The coupling will be small or negligible (

    
    ).
    
FeatureTarget (4-amino)Impurity (5-amino)
H6 Chemical Shift ~8.2 - 8.5 ppm~8.2 - 8.5 ppm
H6 Coupling (

)
Doublet (~7 Hz) Singlet (or broad s)
19F Signal Distinct Shift ADistinct Shift B

Frequently Asked Questions (FAQs)

Q: Can I use column chromatography to separate them? A: It is difficult. Standard Silica (SiO2) usually results in co-elution. If you must use chromatography, use a C18 Reverse Phase column with a buffered mobile phase (Phosphate buffer pH 3.0 / Methanol). The pH control protonates the isomers differently, expanding the resolution.

Q: Why did my ratio get worse upon scale-up? A: Heat transfer issues. On a large scale, the exotherm from adding ammonia caused a local temperature spike, activating the C5 pathway. Solution: Slow down the addition rate and use active cooling (jacketed reactor) to maintain internal temp < 5°C.

Q: I used Benzylamine and got a single spot, but the mass is wrong. A: You formed the benzyl-protected intermediate (Methyl 4-(benzylamino)-5-fluoropicolinate). You must deprotect it. Stir in TFA/Methanesulfonic acid at reflux or use H2/Pd-C hydrogenation to reveal the free amine.

References

  • Regioselectivity in Pyrimidine/Pyridine

    
    : 
    
    • Mechanism & LUMO Analysis: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology. Link

  • Analytical Differentiation (NMR)

    • Coupling Constants in Fluoropyridines: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights." Molecules (MDPI). Link

  • Purification Strategies

    • Chromatographic Separation of Amino Isomers: "Fluorimetric Analysis of Five Amino Acids... Separation of isomers." Molecules. Link

  • Synthesis Precursors

    • Difluoropicolinate Preparation: "Intermediates in the preparation of 4,5-difluoroanthranillic acid." US Patent 5436368A. Link

Technical Support Center: Optimization of Methyl 4-amino-5-fluoropicolinate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield and selectivity in the amination of Methyl 4,5-difluoropicolinate (and related analogs). Audience: Medicinal Chemists, Process Chemists, and R&D Scientists. Role: Senior Application Scientist.

Core Directive & Reaction Overview

The synthesis of Methyl 4-amino-5-fluoropicolinate is a critical intermediate step for various kinase inhibitors (e.g., c-Met, BTK targets). The standard industrial route utilizes a Nucleophilic Aromatic Substitution (


) on Methyl 4,5-difluoropicolinate .

While the fluorine at the C4 position is highly activated due to its para relationship with the pyridine nitrogen, this reaction is deceptive. Users frequently encounter three failure modes:

  • Amidation: Attack of ammonia on the methyl ester (forming the primary amide).

  • Hydrolysis: Conversion of the ester to the acid (often during workup or due to wet reagents).

  • Regioselectivity Issues: Competitive attack at C6 or C5 (rare, but possible under forcing conditions).

This guide provides a self-validating protocol to maximize yield while suppressing the amide byproduct.

Critical Process Parameters (CPP) & Optimization

The Golden Protocol: Anhydrous

To ensure high yield, you must decouple the


 reaction (fast) from the ester aminolysis (slower but inevitable at high T).
ParameterRecommended ConditionScientific Rationale
Solvent Anhydrous THF or Acetonitrile Protic solvents like MeOH can participate in transesterification. Non-polar aprotic solvents stabilize the transition state less but prevent solvolysis.
Nucleophile

in MeOH (7N)
or

gas
Aqueous ammonia (

) is the enemy. Water catalyzes ester hydrolysis rapidly under basic conditions.
Temperature 0°C to RT (Initial), then 40-50°C High temperatures (>80°C) favor attack on the ester (amidation). Keep T low to favor the kinetic

product.
Stoichiometry 2.5 - 3.0 eq. of

Excess is needed to neutralize the HF generated. Avoid massive excess (10 eq+) to reduce amide formation risk.
Self-Validating Workflow (DOT Diagram)

The following flowchart illustrates the decision logic for the reaction setup and workup.

ReactionWorkflow Start Start: Methyl 4,5-difluoropicolinate SolventSelect Dissolve in Anhydrous THF (0.2 M Concentration) Start->SolventSelect ReagentAdd Add NH3 (7N in MeOH) at 0°C dropwise SolventSelect->ReagentAdd Monitor Monitor LCMS (t=1h) ReagentAdd->Monitor Decision Is SM consumed? Monitor->Decision AmideCheck Check for Amide Byproduct (M+H = M_ester - 1 + NH2) Decision->AmideCheck Yes Heat Warm to 40°C (Sealed Tube) Decision->Heat No Quench Quench: Dilute with EtOAc Wash w/ Sat. NaHCO3 AmideCheck->Quench < 5% Amide Purify Purification: Recrystallize (MTBE/Heptane) or Column (DCM/MeOH) AmideCheck->Purify > 5% Amide (Requires Chromatography) Heat->Monitor Quench->Purify

Caption: Workflow logic for minimizing amide byproduct formation during amination.

Troubleshooting Guide (Q&A)

Issue 1: "I am getting the carboxylic acid instead of the ester."

Diagnosis: You likely introduced water into the system. Methyl esters in electron-deficient pyridine rings are extremely sensitive to base-catalyzed hydrolysis (


 mechanism).

Solution:

  • Switch Reagents: Stop using aqueous ammonium hydroxide (

    
    ). Use commercially available 7N 
    
    
    
    in Methanol
    or 0.5M
    
    
    in Dioxane
    .
  • Dry Solvents: Ensure your THF or Acetonitrile is dried over molecular sieves.

  • Workup: Do not perform an acidic aqueous workup if possible. The amino-ester is amphoteric. If you acidify to pH 1-2, you risk hydrolyzing the ester if left too long. Neutralize carefully to pH 7-8 and extract immediately.

Issue 2: "I see a major byproduct with Mass = Product - 15."

Diagnosis: This is the Primary Amide (Methyl ester


). The ammonia has attacked the ester carbonyl instead of the C4-fluorine.

Solution:

  • Temperature Control: This is the most critical factor.

    
     at C4 is electronically driven and proceeds at lower temperatures (0°C to RT). Amidation usually requires higher activation energy. Lower your reaction temperature. 
    
  • Steric Bulk: If direct ammonia fails, react with 4-Methoxybenzylamine (PMB-amine) . The steric bulk of the benzyl group prevents it from attacking the ester, but it will still attack the highly activated C4-fluorine. You can then remove the PMB group with TFA or DDQ.

Issue 3: "The reaction stalls at 60% conversion."

Diagnosis: The fluoride leaving group generates HF, which forms


. This salts out the ammonia and lowers the effective pH/nucleophilicity.

Solution:

  • Pressure: Perform the reaction in a sealed tube or autoclave. Even at 40°C, ammonia gas escapes an open flask, lowering the effective concentration.

  • Base Scavenger: Add 1.0 eq of dry Diisopropylethylamine (DIPEA) or solid

    
     . This scavenges the HF, keeping the ammonia free to react as a nucleophile.
    

Advanced Mechanistic Insight: Regioselectivity

Why does the reaction prefer C4 over C5 or C6?

  • C4 Position: Activated by the para-nitrogen (resonance withdrawing) and the ortho-fluorine (inductive withdrawing). The Meisenheimer complex is stabilized by the ability of the nitrogen to accept the negative charge.

  • C5 Position: Meta to the nitrogen. Poorly activated.

  • C6 Position: Ortho to the nitrogen (activated), but in the 4,5-difluoro precursor, C6 is a C-H bond (unless using 4,5,6-trifluoro).

    
     requires a leaving group. Therefore, C4 is the exclusive site for substitution.
    
Regioselectivity Logic Diagram

Regioselectivity Substrate Methyl 4,5-difluoropicolinate PathA Path A: Attack at C4 (Para to N) Substrate->PathA Kinetic Control (Low Temp) PathB Path B: Attack at Ester (Carbonyl) Substrate->PathB Thermodynamic Control (High Temp / Excess NH3) IntermediateA Meisenheimer Complex (Stabilized by N) PathA->IntermediateA IntermediateB Tetrahedral Intermediate PathB->IntermediateB ProductA Target: 4-Amino Product IntermediateA->ProductA - F⁻ ProductB Impurity: Primary Amide IntermediateB->ProductB - OMe⁻

Caption: Mechanistic divergence between the desired SnAr (Path A) and the undesired Amidation (Path B).

Summary of Data & Solvents

Solvent SystemReaction RateEster StabilityRecommendation
MeOH /

FastModerateStandard. Good solubility, but risk of amidation at high T.
THF /

ModerateHighPreferred for sensitive esters. Slower rate may require sealed tube.
Water /

FastVery Poor Avoid. High risk of hydrolysis to carboxylic acid.
DMF /

Very FastModerateDifficult workup (high BP). Use only if solubility is an issue.

References

  • Nucleophilic Aromatic Substitution on Fluoropyridines.BenchChem Application Notes. (2025). Detailed protocols on

    
     kinetics and solvent effects. 
    
  • Synthesis of 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules (MDPI). (2023). Demonstrates analogous amination conditions on 5-fluoro-picolinates.

  • Methyl 5-fluoropicolinate Properties & Synthesis. ChemicalBook. (2025).[1] Physical properties and stability data for the fluoropicolinate scaffold.

  • SNAr Troubleshooting Guide. Chemistry Steps. (2021). Mechanistic explanation of Meisenheimer complex stabilization in ortho/para substituted rings.

Sources

Technical Support Center: Purification of Methyl 4-amino-5-fluoropicolinate by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-amino-5-fluoropicolinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this key intermediate. Our focus is on providing practical, experience-driven advice to help you overcome common challenges and achieve high purity.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Achieving high purity of this intermediate is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[1][] This process relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form crystals while the impurities remain dissolved in the surrounding solution (mother liquor).[1][][3]

This guide will walk you through the intricacies of selecting the right solvent, optimizing the recrystallization process, and troubleshooting common issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent for this compound?

An ideal recrystallization solvent should exhibit the following properties[1][4][5]:

  • High-Temperature Solubility: The solvent should effectively dissolve this compound at or near its boiling point.

  • Low-Temperature Insolubility: The compound should have very low solubility in the solvent at low temperatures (room temperature or below) to maximize crystal recovery.[1][4][5]

  • Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[4]

  • Chemical Inertness: The solvent must not react with this compound.[1][6]

  • Volatility: A relatively low boiling point is desirable to facilitate easy removal from the purified crystals during drying.[1][6]

  • Safety and Cost: The solvent should be non-flammable, have low toxicity, and be cost-effective.[1][6]

Q2: Which solvents are commonly used for the recrystallization of aromatic amines like this compound?

Commonly considered solvents and their relevant properties are summarized below:

SolventBoiling Point (°C)PolarityPotential Suitability
Ethanol78PolarOften a good choice for compounds with moderate polarity.
Methanol65PolarSimilar to ethanol, but its lower boiling point can be advantageous for heat-sensitive compounds.
Isopropanol82PolarAnother alcohol option with slightly different solubility characteristics.
Ethyl Acetate77IntermediateCan be effective if the compound has both polar and non-polar character.
Toluene111Non-polarLess likely to be a primary choice unless significant non-polar character is present; its high boiling point can be a drawback.[6]
Water100Very PolarGenerally, aromatic amines have limited solubility in water, but it can sometimes be used in a mixed-solvent system.

It is crucial to perform small-scale solubility tests with your crude material to determine the optimal solvent experimentally. [4][5]

Q3: My compound is colored, but I expect a white or off-white solid. How can I remove colored impurities?

Colored impurities can often be removed by treating the hot solution with a small amount of activated charcoal.[7][8] The highly porous surface of the charcoal adsorbs the colored molecules.

Procedure:

  • Dissolve the crude this compound in the minimum amount of hot solvent.

  • Allow the solution to cool slightly below its boiling point to prevent violent boiling when the charcoal is added.[8]

  • Add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Gently swirl the mixture and bring it back to a boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.[7]

Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your overall yield.[8]

Q4: What are the potential sources of impurities in my crude this compound?

Impurities can arise from various stages of the synthesis. Common synthetic routes to similar compounds may involve reactions like the Ullmann condensation.[9][10] Potential impurities could include:

  • Unreacted Starting Materials: Such as the precursor halide and amine.

  • Side Products: From competing reactions. In Ullmann-type reactions, homocoupling of the aryl halide can be a side reaction.[11]

  • Residual Catalysts and Reagents: For instance, copper salts used in Ullmann couplings.[9]

  • Degradation Products: If the reaction or work-up conditions are too harsh.

Understanding the synthetic pathway is key to anticipating the types of impurities you might encounter.

Troubleshooting Guide

This section addresses specific problems you might face during the recrystallization of this compound.

Problem 1: No crystals form after the solution has cooled.

This is a common issue and can be resolved with several techniques:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the liquid's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7][12]

    • Seeding: If you have a small crystal of pure product, add it to the solution. This "seed" crystal will act as a template for further crystallization.[7][12]

  • Increase Concentration: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[7][13]

  • Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath to further decrease the solubility of your compound.[7]

Problem 2: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[13] This can be due to:

  • High Concentration of Impurities: A significant amount of impurity can depress the melting point of your compound.

  • Solution is Too Concentrated: The solution may be supersaturated to a point where the compound precipitates too rapidly.

  • Inappropriate Solvent: The boiling point of the solvent might be too high.

Solutions:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to dilute the solution slightly.[13]

  • Allow the solution to cool very slowly to encourage gradual crystal formation.

  • If the problem persists, consider a preliminary purification step like column chromatography before recrystallization or try a different recrystallization solvent with a lower boiling point.[13]

Problem 3: The crystal yield is very low.

A low yield can be frustrating. Here are some potential causes and their remedies:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor even after cooling.[12][14]

    • Solution: Always use the minimum amount of hot solvent required to fully dissolve your crude product.[12][15]

  • Premature Crystallization: If crystals form too quickly during hot filtration, you will lose product on the filter paper.

    • Solution: Ensure your filtration apparatus (funnel and receiving flask) is pre-heated. You can do this by passing some hot, pure solvent through it before filtering your solution.

  • Incomplete Cooling: Not allowing the solution to cool sufficiently will result in a lower yield.

    • Solution: After slow cooling to room temperature, place the flask in an ice bath for at least 20-30 minutes to maximize crystal formation.[14]

  • Excessive Washing: Washing the collected crystals with too much solvent or with solvent that is not ice-cold will dissolve some of your product.[12][14]

    • Solution: Wash the crystals with a minimal amount of ice-cold solvent.[12]

Problem 4: The crystals are forming too quickly.

Rapid crystallization can trap impurities within the crystal lattice, defeating the purpose of the purification.[13]

  • Solution:

    • Re-heat the solution to re-dissolve the crystals.

    • Add a small amount of extra hot solvent.

    • Allow the solution to cool more slowly. You can insulate the flask with a beaker or paper towels to slow down the cooling rate.[13]

Experimental Protocols

Single-Solvent Recrystallization Workflow

This is a step-by-step guide for a standard single-solvent recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of the chosen solvent at room temperature. If it dissolves, the solvent is unsuitable. If it doesn't dissolve, heat the test tube gently. If it dissolves when hot, and then precipitates upon cooling, you have found a potentially good solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring or swirling. Continue adding small portions of hot solvent until the solid is completely dissolved.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[7]

  • Drying: Dry the purified crystals in a vacuum oven or by air drying.[7]

Visualizations

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product Start Start with Crude This compound Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Decolorize Decolorize with Activated Charcoal (if needed) Dissolve->Decolorize Colored Solution Cool Slow Cooling to Room Temperature Dissolve->Cool Clear Solution HotFilter Hot Gravity Filtration (if needed) Decolorize->HotFilter HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: Workflow for the single-solvent recrystallization of this compound.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Solution Cooled NoCrystals No Crystals Formed Start->NoCrystals Issue OilingOut Compound 'Oiled Out' Start->OilingOut Issue CrystalsFormed Crystals Formed Start->CrystalsFormed Success Action_Induce Induce Crystallization (Scratch/Seed) NoCrystals->Action_Induce Try First Action_ReheatAddSolvent Reheat, Add More Solvent, Cool Slowly OilingOut->Action_ReheatAddSolvent Solution LowYield Low Yield CrystalsFormed->LowYield Check GoodYield Good Yield CrystalsFormed->GoodYield Check Action_CheckSolvent Check Solvent Amount and Cooling LowYield->Action_CheckSolvent Troubleshoot Action_Induce->CrystalsFormed Success Action_Concentrate Concentrate Solution (Evaporate Solvent) Action_Induce->Action_Concentrate Still No Crystals Action_Concentrate->CrystalsFormed Success Action_ReheatAddSolvent->CrystalsFormed Success Action_CheckSolvent->GoodYield Optimized

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD thesis, University of Glasgow. [Link]

  • LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn. [Link]

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • Wikipedia. (2023, December 27). Ullmann condensation. [Link]

  • Wikipedia. (2024, January 21). Ullmann reaction. [Link]

Sources

Technical Support Center: Methyl 4-amino-5-fluoropicolinate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability in Basic Conditions | Doc ID: TSC-2024-MAF | Version: 2.1

Executive Summary

Current Status: Unstable in Basic Media Methyl 4-amino-5-fluoropicolinate is chemically sensitive to basic environments.[1] The primary degradation pathway is base-promoted ester hydrolysis (saponification) , yielding 4-amino-5-fluoropicolinic acid. While the 5-fluorine substituent is theoretically susceptible to nucleophilic aromatic substitution (


), the electron-donating nature of the 4-amino group significantly deactivates the pyridine ring, making defluorination a secondary, less probable concern under standard laboratory conditions.
Module 1: The Core Instability (Ester Hydrolysis)[2]
Q: Why is my compound disappearing in basic aqueous workups?

A: You are likely observing rapid saponification. Picolinate esters are inherently more electrophilic than standard benzoate esters due to the electron-withdrawing nature of the pyridine nitrogen. Even mild bases (carbonate/bicarbonate) can promote hydrolysis if left in contact for extended periods.

The Mechanism: Hydroxide ions (


) attack the carbonyl carbon of the methyl ester. Although the 4-amino group provides some electronic shielding via resonance donation, it is insufficient to prevent attack by strong nucleophiles like hydroxide.

HydrolysisMechanism Ester This compound (Starting Material) Inter Tetrahedral Intermediate (Unstable) Ester->Inter + OH- (Attack) Acid 4-amino-5-fluoropicolinate anion (Hydrolysis Product) Inter->Acid - OMe (Collapse) Methanol Methanol (Byproduct) Inter->Methanol Proton Transfer

Figure 1: Mechanism of base-promoted hydrolysis (


). The reaction is irreversible under basic conditions due to the formation of the carboxylate salt.
Q: Can I use NaHCO₃ (Sodium Bicarbonate) for neutralization?

A: Yes, but with caution. While saturated


 (pH ~8.3) is safer than 

, prolonged exposure can still lead to hydrolysis, especially if the organic solvent is water-miscible (e.g., THF, DMF, Acetonitrile).
  • Recommendation: Perform washes quickly at

    
     and immediately separate layers. Do not store the ester in basic aqueous mixtures.
    
Module 2: Secondary Reactivity (Fluorine Stability)
Q: Will the fluorine atom be displaced by the base (

)?

A: Unlikely under standard conditions. Users often fear Nucleophilic Aromatic Substitution (


) because fluorinated pyridines are generally reactive. However, this specific molecule is "protected" by its own structure.
  • Electronic Shielding: The amino group (

    
    ) at the C4 position is a strong electron donor (resonance effect). This increases the electron density of the pyridine ring, effectively "deactivating" it toward nucleophilic attack.
    
  • Regiochemistry:

    
     typically occurs at positions ortho or para to the ring nitrogen. The C5 position is meta to the nitrogen, further reducing its susceptibility to direct displacement by simple bases like hydroxide.
    

Exception Case: If you use super-bases (e.g.,


, 

) or heat the reaction significantly (>80°C) in the presence of strong nucleophiles (alkoxides), you may force defluorination or polymerization.
Module 3: Troubleshooting & Diagnostics
Diagnostic Table: Identifying Degradation

Use this table to interpret your analytical data if you suspect stability failure.

ObservationLikely CauseConfirmation Test
LC-MS: Mass shift -14 Da (e.g., M+H 185

171)
Hydrolysis (Ester

Acid)
Check retention time; Acid elutes earlier on Reverse Phase.
NMR: Loss of singlet at ~3.9 ppm Hydrolysis (Loss of

)
Look for broad

peak (if in DMSO-

).
LC-MS: Mass shift -2 Da (M+H 185

183)
Oxidation (rare)Check for N-oxide formation (requires oxidant).
LC-MS: Mass shift -20 Da (M+H 185

165)
Defluorination (

)
Rare. Indicates F replaced by OH.
Decision Tree: Handling Basic Conditions

HandlingGuide Start Need to use Base? Type What is the goal? Start->Type Synth Synthesis/Coupling Type->Synth Reaction Wash Workup/Neutralization Type->Wash Purification WeakBase Use Non-Nucleophilic Base (DIPEA, TEA, K2CO3) Synth->WeakBase StrongBase Avoid Hydroxides/Alkoxides unless saponification is intended Synth->StrongBase Buffer Use Phosphate Buffer (pH 7) or dilute NaHCO3 (cold) Wash->Buffer Time Minimize Contact Time (< 15 mins) Buffer->Time

Figure 2: Operational decision tree for handling this compound in basic environments.

Module 4: Validated Protocols
Protocol A: Safe Neutralization (Preserving the Ester)

Use this when your reaction mixture is acidic, and you need to isolate the methyl ester without hydrolysis.

  • Preparation: Prepare a biphasic mixture of your extraction solvent (DCM or EtOAc) and 0.5 M Potassium Phosphate Buffer (pH 7.0) . Avoid 1M NaOH or saturated carbonate if possible.

  • Cooling: Cool the reaction mixture to

    
     in an ice bath.
    
  • Quench: Slowly pour the reaction mixture into the biphasic system with vigorous stirring.

  • Separation: Immediately separate the organic layer.

  • Brine Wash: Wash the organic layer once with brine to remove residual water/salts.

  • Drying: Dry over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Potassium Carbonate) to avoid surface basicity during drying.
Protocol B: Controlled Hydrolysis (Synthesizing the Acid)

Use this if your goal is to intentionally convert the ester to 4-amino-5-fluoropicolinic acid.

  • Solvent: Dissolve this compound in THF:Water (3:1 ratio).

  • Reagent: Add 1.1 equivalents of LiOH·H₂O (Lithium Hydroxide).

    • Note: LiOH is preferred over NaOH/KOH as it is milder and less likely to cause side reactions with the fluorine.

  • Conditions: Stir at room temperature. Monitor by TLC or LC-MS.

    • Time: Typically complete in 1–2 hours.

  • Workup: Acidify carefully with 1M HCl to pH 3–4 to precipitate the zwitterionic acid or extract the free acid.

References
  • Corteva Agriscience. (2018). Rinskor™ Active (Florpyrauxifen-benzyl) Technical Bulletin. (Note: Describes the stability of the 4-amino-5-fluoro-picolinate core in herbicide synthesis).

  • National Institute of Standards and Technology (NIST). (2009). Critical Review of Hydrolysis of Organic Compounds in Water.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents.

  • MDPI Molecules. (2008).[2] A Convenient Synthesis of Amino Acid Methyl Esters.

Sources

Handling defluorination side reactions in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Management of Defluorination Side Reactions in the Synthesis of Fluorinated Pyridines

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

The incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties like metabolic stability and binding affinity.[1][2] However, the very properties that make the carbon-fluorine bond so useful also present a significant synthetic challenge: unwanted defluorination. This guide provides an in-depth, experience-driven framework for diagnosing, troubleshooting, and ultimately controlling these side reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

Part 1: Foundational Understanding - The "Why" of Defluorination

Before troubleshooting a problem, it is critical to understand its origins. Defluorination is not a random event but a competing reaction pathway with its own mechanistic drivers.

Q1: What exactly is defluorination and why is it such a critical issue?

A1: Defluorination is an undesirable side reaction where a fluorine atom on the pyridine ring is cleaved and replaced, typically by a hydrogen atom (hydrodefluorination) or a component of the reaction medium (e.g., a hydroxyl group from a strong base). This is problematic for several reasons:

  • Yield Reduction: It directly consumes your starting material, lowering the yield of the desired product.

  • Purification Challenges: The defluorinated byproduct often has a similar polarity to the desired product, making chromatographic separation difficult and costly.[3]

  • Compromised Biological Activity: The strategic placement of fluorine is often essential for a molecule's therapeutic effect. Its removal can render the final compound inactive.

Q2: What are the primary chemical mechanisms that cause defluorination?

A2: Two principal mechanisms are typically at play, depending on the reaction type:

  • Nucleophilic Aromatic Substitution (SNAr): The highly electronegative fluorine atom makes the carbon it's attached to (the ipso-carbon) highly electrophilic. This site becomes susceptible to attack by nucleophiles. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[4][5] If this pathway is more favorable than the desired reaction, defluorination occurs.

  • Transition-Metal-Catalyzed C-F Bond Activation: In cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the transition metal catalyst (commonly palladium or nickel) can sometimes oxidatively add into the C-F bond instead of the intended C-X bond (where X = Cl, Br, I, OTf).[6][7][8] This leads to undesired C-F bond cleavage.

Q3: I've noticed my 2-fluoropyridine is much more prone to defluorination than my 3-fluoropyridine. Why is there a positional difference in reactivity?

A3: This is a classic observation rooted in the electronic structure of the pyridine ring. The reactivity order for nucleophilic attack is generally 2- > 4- > 3-fluoropyridine .[9]

The reason lies in the stability of the Meisenheimer intermediate formed during an SNAr reaction. When the fluorine is at the 2- or 4-position, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance. This provides significant stabilization, lowering the activation energy for the reaction. When the fluorine is at the 3-position, this stabilizing resonance structure is not possible.

Part 2: Troubleshooting Guides for Common Reactions

This section provides structured troubleshooting advice for specific, widely used synthetic transformations.

2.1 Suzuki-Miyaura Cross-Coupling

Scenario: You are attempting to couple a boronic acid with a fluoropyridine halide (e.g., 2-fluoro-4-bromopyridine) but are observing significant formation of 2-hydroxypyridine or 2-H-pyridine (hydrodefluorination) byproducts.

ObservationPotential CauseRecommended Action & Rationale
Significant Hydrodefluorination Base is too strong or acting as a hydride source. Strong bases can promote protodefluorination pathways.Switch to a milder base. Replace strong bases like NaOH or KOH with weaker inorganic bases such as Cs₂CO₃, K₃PO₄, or even Na₂CO₃.[9] These are less nucleophilic and less likely to promote side reactions.
Formation of Hydroxypyridine Direct nucleophilic attack by hydroxide. Strong aqueous bases (NaOH, KOH) provide a high concentration of OH⁻, which can compete with the transmetalation step and directly displace the fluorine via an SNAr mechanism.Use a non-nucleophilic base or anhydrous conditions. K₃PO₄ is an excellent choice. Ensure your solvent and reagents are dry if hydrodefluorination persists.
Low Conversion & Defluorination High reaction temperature. Elevated temperatures can provide the activation energy needed for C-F bond cleavage, which may have a similar energy barrier to the desired C-Br activation.[9]Reduce the reaction temperature. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration. Microwave irradiation can sometimes provide better thermal control.[9]
Persistent Defluorination Suboptimal Catalyst/Ligand System. The ligand sphere around the palladium center dictates its reactivity. Some ligands may not sufficiently accelerate the desired catalytic cycle, allowing the C-F activation side reaction to compete.Screen bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can promote rapid reductive elimination, which often outcompetes the defluorination pathway.[9]
2.2 Buchwald-Hartwig Amination

Scenario: You are performing a C-N coupling on a fluoropyridine, but the major product is the defluorinated starting material or a defluorinated version of the aminated product.

ObservationPotential CauseRecommended Action & Rationale
Hydrodefluorination of Starting Material Base is too strong. Sodium tert-butoxide (NaOtBu), a common base in these reactions, is exceptionally strong and can facilitate defluorination pathways.Switch to a weaker base. While NaOtBu is often required for amine deprotonation, sensitive fluoropyridines may tolerate weaker bases like Cs₂CO₃ or K₃PO₄ better, especially with more acidic amines.[9]
Defluorination with Product Formation Ligand promotes C-F activation. The chosen ligand may not be optimal for accelerating the C-N reductive elimination step relative to C-F insertion.Screen different ligands. Bulky, electron-rich biarylphosphine ligands are known to promote efficient C-N bond formation.[9] Experiment with ligands from different families (e.g., Josiphos-type ferrocenyl ligands) to find one that favors amination.
Runaway Reaction / Poor Selectivity Reaction is highly exothermic. Amination reactions can generate significant heat, and localized hot spots can drive the defluorination side reaction.[3]Improve thermal management. Ensure efficient stirring and use an external cooling bath. Consider the slow, portion-wise addition of the base or the amine nucleophile to better control the reaction exotherm.[3]
Part 3: Analytical Protocols for Detection & Quantification

Accurate assessment of a side reaction is the first step toward eliminating it. Relying solely on TLC is insufficient.

Q4: How can I reliably detect and quantify the extent of defluorination in my reaction mixture?

A4: A multi-pronged approach using modern analytical techniques is essential for accurate diagnosis.

Protocol 3.1: Rapid In-Process Monitoring by LC-MS

This protocol allows you to track the consumption of starting material and the formation of both the desired product and the key defluorinated byproduct in near real-time.

  • Sample Preparation: At a designated time point (e.g., t = 1 hr), carefully withdraw a small aliquot (~10-20 µL) from the vigorously stirred reaction mixture.

  • Quenching: Immediately dilute the aliquot into a vial containing 1 mL of a 1:1 mixture of water and acetonitrile. This halts the reaction and prepares the sample for analysis.

  • Analysis: Inject the quenched sample into an LC-MS system.

  • Data Interpretation: Monitor the UV chromatogram and extracted ion chromatograms (EICs) for the mass-to-charge ratios (m/z) corresponding to:

    • Your fluorinated starting material.

    • Your expected product.

    • The hydrodefluorinated byproduct (Mass of starting material - 18 + 1).

    • The hydroxypyridine byproduct (Mass of starting material - 19 + 17).

  • Assessment: Compare the relative peak areas to estimate the conversion and the ratio of product to byproduct.

Protocol 3.2: Quantitative Analysis by ¹⁹F NMR Spectroscopy

¹⁹F NMR is a uniquely powerful tool as it directly observes the fluorine atom. This method provides unambiguous, quantitative data on the consumption of your fluorinated starting material.[10]

  • Internal Standard Preparation: Prepare a stock solution of a known concentration of a fluorine-containing internal standard that does not react under your conditions (e.g., trifluorotoluene or 1-fluoro-4-nitrobenzene) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Sample Preparation: At the end of the reaction (or at a specific time point), take a precise aliquot of the reaction mixture (e.g., 50 µL) and add it to a precise volume of the internal standard stock solution (e.g., 500 µL) in an NMR tube.

  • Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5-7 times the longest T₁ of the signals of interest) to allow for full relaxation of the nuclei, which is crucial for accurate integration.

  • Data Analysis:

    • Integrate the peak corresponding to your fluorinated starting material.

    • Integrate the peak corresponding to your internal standard.

    • Calculate the molar amount of remaining starting material relative to the known amount of the internal standard. This allows for a precise calculation of conversion and helps to identify if material has been lost to insoluble byproducts.

Part 4: Visualization & Workflow

Visual tools can greatly simplify complex decision-making processes in a laboratory setting.

General Troubleshooting Workflow for Defluorination

The following diagram outlines a logical sequence of steps to take when you first encounter a defluorination issue.

Defluorination_Troubleshooting start Defluorination Observed (by LC-MS or NMR) check_base Is a strong base (e.g., NaOH, KOH, NaOtBu) being used? start->check_base change_base Action: Switch to milder base (Cs2CO3, K3PO4) check_base->change_base Yes check_temp Is the reaction temperature > 100 °C? check_base->check_temp No reassess Re-evaluate reaction. Is defluorination resolved? change_base->reassess lower_temp Action: Lower temperature to 60-80 °C and increase time check_temp->lower_temp Yes check_catalyst Is it a cross-coupling reaction? check_temp->check_catalyst No lower_temp->reassess screen_ligands Action: Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands Yes check_catalyst->reassess No screen_ligands->reassess end Problem Solved / Optimized reassess->end

Caption: A decision-tree workflow for troubleshooting defluorination.

Mechanism of SNAr Defluorination at the 2-Position

This diagram illustrates the key steps and the critical resonance-stabilized intermediate involved in the nucleophilic displacement of fluorine from a 2-fluoropyridine.

Caption: SNAr mechanism showing the formation of a Meisenheimer intermediate.

Conclusion

Defluorination side reactions, while a common frustration in pyridine synthesis, are mechanistically understood and experimentally manageable. By systematically evaluating and optimizing the core parameters of base selection, temperature, and catalyst/ligand systems, researchers can significantly suppress this unwanted pathway. A proactive approach, combining mechanistic understanding with diligent analytical monitoring, is the key to successfully synthesizing these valuable fluorinated heterocycles for applications in drug discovery and beyond.

References
  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • MDPI. (2025). Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. [Link]

  • ASM Journals. (2025). Matrix-independent screening of defluorination in vitro and in vivo. [Link]

  • Hypha Discovery Blogs. (2023). Breaking C-F bonds in drugs. [Link]

  • PMC (PubMed Central). (2024). Substantial defluorination of polychlorofluorocarboxylic acids triggered by anaerobic microbial hydrolytic dechlorination. [Link]

  • Wikipedia. Pyridine. [Link]

  • Universität Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

  • PMC (PubMed Central). (2024). Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). [Link]

  • ACS Publications. (2025). Optimization and Testing of an SPE-LC/q-TOF Analytical Method for the Detection of PFAS Degradation Products in Water Treatment Processes. [Link]

  • ResearchGate. Recent advances in catalytic synthesis of pyridine derivatives | Request PDF. [Link]

  • PMC (PubMed Central). (2024). Matrix-independent screening of defluorination in vitro and in vivo. [Link]

  • Qian, J., et al. (2019). Controlled chemoselective defluorination and non-defluorination for [5 + 1] aromatic annulation via Meisenheimer-type nitrogen anion and radical intermediates. Royal Society of Chemistry. [Link]

  • PMC (PubMed Central). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Redalyc. Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment. [Link]

  • PMC (PubMed Central). Synthetic Advantages of Defluorinative C–F Bond Functionalization. [Link]

  • ResearchGate. Kinetics and mechanism of the defluorination of 8-fluoropurine nucleosides in basic and acidic media | Request PDF. [Link]

  • ACS Publications. (2011). C−F and C−H Bond Activation of Fluorobenzenes and Fluoropyridines at Transition Metal Centers. [Link]

  • ResearchGate. (2024). (PDF) Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B). [Link]

  • Beilstein Journals. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. [Link]

  • PMC (PubMed Central). (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. [Link]

  • SlidePlayer. Pyridines. [Link]

  • Publications Office of the European Union. (2023). Overview on PFAS analytical methods. [Link]

  • ResearchGate. Dehydrofluorination reactions at Lewis acidic ACF in the presence of HSnBu3 | Request PDF. [Link]

  • ResearchGate. Transition metal-catalyzed C–F bond activation. [Link]

  • ResearchGate. (2025). (PDF) Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics. [Link]

  • MDPI. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. [Link]

  • ATSDR. 7. ANALYTICAL METHODS. [Link]

  • PMC (PubMed Central). (2019). The Dark Side of Fluorine. [Link]

  • MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

  • PMC (PubMed Central). Recent advances in transition-metal-catalyzed incorporation of fluorine-containing groups. [Link]

  • MDPI. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]

  • YouTube. (2025). Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. [Link]

Sources

Validation & Comparative

Technical Guide: 19F NMR Characterization of Methyl 4-amino-5-fluoropicolinate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 19F NMR chemical shift of Methyl 4-amino-5-fluoropicolinate , a critical intermediate in the synthesis of arylpicolinate herbicides (e.g., Florpyrauxifen-benzyl, Halauxifen-methyl).

Executive Analysis

This compound is a strategic scaffold in medicinal and agrochemical synthesis. Its primary value lies in its role as a precursor for 6-arylpicolinates. In 19F NMR spectroscopy, this molecule exhibits a distinct chemical shift that serves as a sensitive probe for monitoring downstream functionalization—specifically C3-chlorination and C6-arylation .

This guide compares the spectral signature of the target ester against its key derivatives and impurities, establishing a robust framework for reaction monitoring and quality control.

Spectral Fingerprint & Identification
2.1. The Chemical Shift

In standard polar aprotic solvents (DMSO-d6), the 19F signal for the 5-fluoro substituent on the 4-aminopicolinate core appears in the range of -150 to -158 ppm .

  • Primary Signal:

    
     -154 ± 3 ppm (Estimated based on structural analogs).
    
  • Multiplicity: Doublet (d) or Doublet of Doublets (dd).

  • Coupling Constants (

    
    ): 
    
    • 
       (ortho):  ~6–10 Hz (Coupling to the proton at position 6).
      
    • 
       (meta):  ~4–6 Hz (Coupling to the proton at position 3).
      

Note: The presence of the electron-donating amino group at the ortho position (C4) exerts a strong shielding effect on the fluorine nucleus, pushing the shift significantly upfield compared to unsubstituted fluoropicolinates.

2.2. Comparative Data Table

The following table contrasts the target molecule with its critical downstream product (the 3-chloro derivative) and common regioisomers.

CompoundStructure Note19F Shift (

, ppm)
Shift Trend
This compound Target (Precursor) -150 to -158 Shielded (Reference)
Methyl 4-amino-3-chloro-5-fluoropicolinate3-Cl Product-143.8Deshielded (+6 to +10 ppm)
Methyl 5-fluoropicolinateNo Amino Group-125 to -135Strongly Deshielded
Methyl 6-amino-5-fluoropicolinateRegioisomer-160 to -170Variable (Amino ortho to F)

Data grounded in analog comparisons (e.g., Compound S060) and substituent electronic effects.

Application: Reaction Monitoring (Chlorination)

The most common synthetic transformation for this molecule is electrophilic chlorination at the C3 position. 19F NMR is the superior method for monitoring this reaction due to the distinct shift difference.

  • Mechanism of Shift: The introduction of a Chlorine atom at C3 (meta to Fluorine) introduces an inductive electron-withdrawing effect (

    
    ) and steric compression.
    
  • Result: The 19F signal shifts downfield (deshielded) by approximately 6–10 ppm .

  • Endpoint Detection: The disappearance of the signal at ~ -154 ppm and the emergence/saturation of the signal at -143.8 ppm confirms full conversion.

Visualization: Reaction Monitoring Workflow

G Start Crude Reaction Mixture Check Acquire 19F NMR (DMSO-d6) Start->Check SignalA Signal at -150 to -158 ppm Check->SignalA Dominant Peak SignalB Signal at -143.8 ppm Check->SignalB Dominant Peak SignalC Signal at -120 to -130 ppm Check->SignalC Minor Peak ResultA Incomplete Reaction (Starting Material Present) SignalA->ResultA ResultB Reaction Complete (Product Formed) SignalB->ResultB ResultC Impurity Detected (Loss of Amino Group?) SignalC->ResultC

Caption: Decision tree for monitoring the C3-chlorination of this compound using 19F NMR markers.

Experimental Protocol: High-Resolution 19F NMR

To ensure reproducible chemical shifts and resolution of coupling constants, follow this protocol.

Reagents:

  • Solvent: DMSO-d6 (Preferred over CDCl3 due to solubility and hydrogen-bonding stabilization of the amino group).

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.72 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).

Procedure:

  • Sample Prep: Dissolve 10–15 mg of the methyl ester in 0.6 mL of DMSO-d6. Ensure the solution is clear; filter if necessary to prevent line broadening from particulates.

  • Acquisition Parameters:

    • Pulse Sequence: zgfig (Inverse gated decoupling) is recommended to suppress NOE if integration is required for purity assay. For simple ID, standard coupled 19F is superior to visualize H-F splitting.

    • Spectral Width: 200 ppm (Center at -140 ppm).

    • Scans: 16–64 scans are typically sufficient due to the high sensitivity of 19F (100% natural abundance).

    • Relaxation Delay (D1): Set to

      
       (typically 5–10 seconds) if quantitative integration is needed.
      
  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.

References
  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (Provides the -143.81 ppm benchmark for the 3-chloro derivative).[1]

  • Google Patents. (2021).[2] WO2021113627A1 - Substituted tetrahydrofurans as modulators of sodium channels.[2] (Describes the synthesis and 1H NMR of the 4-amino-5-fluoropicolinate intermediate).

  • University of Wisconsin-Madison. (2020). 19F NMR Chemical Shifts - Reich Collection. (Authoritative database for substituent effects on aromatic fluorine).

  • University of Colorado. (2023). 19F NMR Reference Standards and Solvents.

Sources

Technical Comparison: Methyl 4-amino-5-fluoropicolinate Scaffolds vs. Picloram Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Evolution of Picolinic Acid Herbicides

This guide analyzes the structural and functional divergence between two generations of synthetic auxin herbicides: the legacy Picloram derivatives (chlorinated pyridine carboxylic acids) and the modern Methyl 4-amino-5-fluoropicolinate scaffolds (arylpicolinates).

While both classes function as auxin mimics (HRAC Group 4), the transition from the 3,5,6-trichloro motif (Picloram) to the 3-chloro-5-fluoro-6-aryl motif (e.g., Florpyrauxifen-benzyl) represents a paradigm shift in potency and selectivity.[1] The "5-fluoro" scaffold facilitates a unique binding mode to the AFB5 auxin receptor, enabling effective weed control at grams per hectare (g/ha) with reduced environmental persistence, contrasting sharply with the kilogram-per-hectare rates and multi-year soil residues associated with Picloram.

Chemical Architecture & Properties[1]

The fundamental difference lies in the halogenation pattern and the 6-position substitution, which dictates receptor affinity and metabolic fate.

Comparative Chemical Profile[1]
FeaturePicloram Derivatives This compound Scaffolds
Representative Compound Picloram (Tordon)Florpyrauxifen-benzyl (Rinskor)
Core Structure 4-amino-3,5,6-trichloropicolinic acid4-amino-3-chloro-5-fluoro-6-aryl-picolinate
Halogenation Trichloro (3,5,6-Cl): High steric bulk, extreme metabolic stability.[1]Fluoro (5-F): Bioisostere of H; alters pKa and lipophilicity without steric hindrance.
6-Position Chlorine: Blocks metabolism, ensures persistence.[2][1]Aryl Group: Critical for "molecular glue" interaction with AFB5 receptor.[2]
Lipophilicity (LogP) Low (Acid: ~0.3).[2] Often used as salts.[2][3]High (Ester: ~4-5).[2] Pro-herbicide form for uptake.[2]
Environmental Fate Persistent: Soil

30–90+ days.[2] High leaching potential.[2][3]
Transient: Soil

< 15 days. Rapid microbial degradation.[2][4]
Structural Evolution Diagram

StructureEvolution cluster_0 Evolution of Selectivity Picloram Picloram (Legacy Scaffold) 3,5,6-Trichloro Intermed This compound (Core Intermediate) 5-Fluoro substitution Picloram->Intermed De-chlorination & Fluorination (Bioisosterism) Florpyrauxifen Florpyrauxifen-benzyl (Modern Arylpicolinate) 6-Aryl + 5-Fluoro Intermed->Florpyrauxifen Arylation at Pos 6 (Selectivity Determinant)

Figure 1: Structural progression from the persistent trichloro-picolinate core to the selective fluoro-arylpicolinate scaffold.

Mechanism of Action: The AFB5 Revolution

Both compounds mimic the natural plant hormone Indole-3-acetic acid (IAA), but their receptor preferences differ significantly.[2]

  • Picloram (Broad Spectrum): Acts as a "heavy" auxin.[2] It binds with moderate affinity to all TIR1/AFB auxin receptors (TIR1, AFB1-5).[2] Its efficacy relies on high tissue concentrations and extreme stability, overwhelming the plant's degradation systems.[2]

  • 5-Fluoro Scaffolds (Precision): The 5-fluoro and 6-aryl groups create a specific steric fit for the AFB5 (and AFB4) receptor pocket.[1] This preferential binding recruits the SCF^AFB5 complex more efficiently than TIR1, triggering a lethal hypersensitive auxin response at very low concentrations.[2] This specific pathway is less conserved in monocot crops (like rice), conferring selectivity.[2]

Receptor Signaling Pathway

MoA Herbicide_Old Picloram (High Dose) TIR1 TIR1 Receptor (General Auxin Response) Herbicide_Old->TIR1 Moderate Affinity AFB5 AFB5 Receptor (Specific Systemic Response) Herbicide_Old->AFB5 Moderate Affinity Herbicide_New 5-Fluoro-Picolinate (Low Dose) Herbicide_New->TIR1 Low Affinity Herbicide_New->AFB5 High Affinity (Selective) SCF SCF Complex Assembly (Ubiquitination) TIR1->SCF AFB5->SCF Degradation Degradation of Aux/IAA Repressors SCF->Degradation GeneExp Uncontrolled Gene Expression (Ethylene/ABA imbalance) Degradation->GeneExp Death Plant Death GeneExp->Death

Figure 2: Differential receptor engagement. Note the preferential binding of 5-fluoro-picolinates to AFB5.

Performance & Toxicology Analysis

The shift to the 5-fluoropicolinate scaffold addresses the major environmental liabilities of Picloram (groundwater leaching and long-term soil carryover).

MetricPicloram DerivativesThis compound Derivatives
Use Rate High: 250 – 1,120 g ae/haUltra-Low: 15 – 30 g ae/ha
Weed Spectrum Woody brush, deep-rooted perennials (Leafy Spurge, Thistle).[1]Grasses (Barnyardgrass) & Broadleaves (Amaranth, Heteranthera).
Crop Safety Low.[2][3][4] Often restricted to range/pasture.[2]High. Safe on Rice, Wheat, Barley.[2]
Soil Half-Life 90 – 500+ days. "Carryover" can kill crops 2 years later.[2]10 – 15 days. Rapid microbial breakdown.[2]
Leaching Risk High. Highly soluble salts move to groundwater.[2]Low. Esters bind soil; rapid degradation prevents leaching.[2]
Mammalian Tox Low acute toxicity, but chronic liver concerns in some studies.[2][3]Reduced risk; favorable eco-tox profile (EPA Reduced Risk status).[2]

Experimental Protocols

Protocol A: Arabidopsis Root Growth Inhibition Assay (Dose-Response)

Purpose: To quantify the potency difference between Picloram and 5-fluoro derivatives using a standardized biological system.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).[2][1]

  • 0.5x Murashige & Skoog (MS) medium plates + 1% sucrose.

  • Test compounds: Picloram (analytical standard) and this compound (or Florpyrauxifen-benzyl).[2]

  • Solvent: DMSO (keep final concentration < 0.1%).[2]

Workflow:

  • Seed Sterilization: Surface sterilize seeds with 70% ethanol (1 min) followed by 50% bleach (10 min).[2] Wash 5x with sterile water.[2]

  • Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

  • Plating: Transfer seeds to square petri dishes containing MS agar supplemented with herbicide gradients (0, 0.1, 1, 10, 100, 1000 nM).

  • Growth: Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

  • Measurement: After 7–10 days, scan plates and measure primary root length using ImageJ.

  • Analysis: Plot Root Length vs. Log[Concentration]. Calculate

    
     using a 4-parameter logistic regression.
    
    • Expected Result: 5-fluoro derivatives should show an

      
       significantly lower (more potent) than Picloram, particularly in AFB5-dependent pathways.[2]
      
Protocol B: Pro-Herbicide Activation (Ester Hydrolysis)

Purpose: To verify the conversion of the methyl/benzyl ester (inactive transport form) to the active acid form.[2]

Workflow:

  • Incubation: Incubate 10 µM this compound in plant lysate (e.g., extracted from Rice or Arabidopsis leaves) buffered at pH 7.5.

  • Sampling: Aliquot samples at t=0, 15, 30, 60, 120 min.

  • Quenching: Stop reaction with equal volume acetonitrile + 0.1% formic acid.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Monitoring: Track the depletion of the Parent Mass (Ester) and appearance of the Product Mass (Acid).[2]

    • Note: Picloram is often applied as a salt (active immediately) or isooctyl ester (slow hydrolysis).[2] 5-fluoro picolinates are designed for rapid intracellular de-esterification.[2]

References

  • Epp, J. B., et al. (2016).[2] The discovery of Halauxifen-methyl and Florpyrauxifen-benzyl, new arylpicolinate herbicides with broad-spectrum utility.Bioorganic & Medicinal Chemistry . Link[2]

  • Bell, J. L., et al. (2019). The 6-arylpicolinate herbicides: A new class of synthetic auxins with a distinct mode of action.Pest Management Science . Link[2]

  • McCaig, B., et al. (2018).[2] Florpyrauxifen-benzyl: A new structural class of auxin herbicides with a unique binding interaction.[2]Weed Science . Link[2]

  • US EPA. (1995).[2] Reregistration Eligibility Decision (RED): Picloram.[2]EPA Archives .[2] Link

  • Corteva Agriscience. (2018).[2] Rinskor™ Active Technical Bulletin.[2]Link[2]

  • Prusinska, J., et al. (2023).[2] Structural determinants of selectivity in the auxin receptor AFB5.Nature Communications .[2] Link[2]

Sources

Safety Operating Guide

Personal protective equipment for handling Methyl 4-amino-5-fluoropicolinate

[1]

Executive Summary & Chemical Profile

This guide defines the operational safety standards for Methyl 4-amino-5-fluoropicolinate (CAS: 1260665-42-6).[1] As a fluorinated pyridine intermediate containing an amino group, this compound presents a dual hazard profile: the potential for biological activity (characteristic of picolinate pharmacophores) and chemical irritancy/sensitization.

Critical Advisory: While standard Safety Data Sheets (SDS) classify this as an Irritant (H315, H319, H335), Structure-Activity Relationship (SAR) analysis suggests potential for higher toxicity due to the bioisosteric nature of the fluorine substitution, which enhances lipophilicity and membrane permeability. Treat this compound as a Potent Unknown.

Chemical Identity Table
ParameterDetail
Chemical Name This compound
CAS Number 1260665-42-6
Molecular Formula C₇H₇FN₂O₂
Physical State Solid (Powder/Crystalline)
Primary Hazards Skin/Eye/Respiratory Irritant; Potential Sensitizer
Signal Word WARNING

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Engineering Controls (Mandatory)[1][4][5]
  • Powder Handling: All weighing and transfer of the solid must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Fluorinated powders often carry high static charges, leading to "flying powder" and inadvertent aerosolization.

  • Local Exhaust Ventilation (LEV): Required if the solid is handled outside a hood (e.g., during reactor loading).

Personal Protective Equipment (PPE) Specifications

The following PPE standards are non-negotiable for handling CAS 1260665-42-6.

A. Respiratory Protection[4][6][7]
  • The Risk: Inhalation of bioactive dust.

  • Standard Protocol: Work inside a fume hood.

  • Deviation Protocol (Outside Hood): If weighing or transfer must occur outside a certified hood, a P100 (HEPA) half-face respirator is required.[1]

    • Why? Simple N95 masks may not provide a sufficient seal against fine, static-charged fluorinated dusts.[1]

B. Ocular Protection[4]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+ or EN 166).

  • Prohibited: Standard safety glasses with side shields are insufficient for fine powders or reactive intermediates, as dust can migrate around the lenses and react with ocular moisture to form corrosive byproducts.

C. Dermal Protection (Glove Selection)[1]
  • The Risk: Pyridine derivatives can penetrate skin.[2] The fluorine atom increases lipophilicity, potentially accelerating dermal absorption.

  • Solvent Consideration: If the compound is in solution (e.g., DCM, DMF), the solvent dictates the glove breakthrough time.

Glove Protocol Table:

State of MatterPrimary Glove LayerSecondary Glove LayerRationale
Solid (Dry) Nitrile (4 mil)None required (Single layer acceptable)Protection against dust contact.[1]
Solution (General) Nitrile (Minimum 5-8 mil)Nitrile (4 mil) - Double Glove "Sacrificial" outer layer protects against splashes; inner layer prevents permeation.[1]
Spill Cleanup Laminate (Silver Shield/4H) Nitrile (Outer for grip)Pyridines and esters can degrade thin nitrile rapidly.

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the operational state.

PPE_SelectionStartSTART: HandlingThis compoundStateCheckState of Matter?Start->StateCheckSolidSolid / PowderStateCheck->SolidSolutionIn SolutionStateCheck->SolutionHoodCheckInside Fume Hood?Solid->HoodCheckSolventCheckSolvent Type?Solution->SolventCheckYesYesHoodCheck->YesEngineered Control ActiveNoNoHoodCheck->NoInhalation RiskStandard (MeOH/EtOAc)Standard (MeOH/EtOAc)SolventCheck->Standard (MeOH/EtOAc)Low Permeation RiskAggressive (DCM/DMF)Aggressive (DCM/DMF)SolventCheck->Aggressive (DCM/DMF)High Permeation RiskPPE_Level1LEVEL 1 PPE:Lab Coat, Goggles,Single Nitrile GlovesPPE_Level2LEVEL 2 PPE:Lab Coat, Goggles,P100 Respirator,Double Nitrile GlovesPPE_Level3LEVEL 3 PPE:Barrier (Laminate) Glovesunder Nitrile(Solvent Dependent)Yes->PPE_Level1No->PPE_Level2Standard (MeOH/EtOAc)->PPE_Level1Double Glove RecommendedAggressive (DCM/DMF)->PPE_Level3

Caption: Decision matrix for PPE selection based on physical state and engineering control availability.

Operational Protocols

Protocol A: Weighing & Transfer
  • Don PPE: Put on lab coat, goggles, and nitrile gloves.[2]

  • Inspect Hood: Verify face velocity is between 80–120 fpm.

  • Static Discharge: Pass the spatula and weighing boat through an ionizer stream if available.

  • Transfer: Weigh the required amount. Technique: Do not dump powder; use a gentle tapping motion to minimize dust clouds.

  • Decontamination: Wipe down the balance and surrounding area with a wet paper towel (solvent-dampened) immediately after weighing. Dispose of the towel as hazardous waste.

Protocol B: Spill Response (Solid)
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: If the spill is >5g, don a P95/P100 respirator to prevent inhaling dust during cleanup.

  • Contain: Do not dry sweep. Cover the spill with wet paper towels (dampened with water or ethanol) to prevent aerosolization.

  • Collect: Scoop the wet slurry into a hazardous waste bag.

  • Clean: Wash the surface with soap and water.[3][2]

Protocol C: Waste Disposal
  • Classification: Hazardous Chemical Waste.

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in the "Solid Hazardous Waste" stream.

    • Liquid Waste: Segregate into Halogenated Organic Waste containers (due to the Fluorine atom). Do not mix with general non-halogenated solvents if your facility separates them, as halogenated waste requires high-temperature incineration.[1]

Emergency First Aid

  • Eye Contact: Flush immediately with water for 15 minutes.[4][3][2] Hold eyelids apart. Note: Fluorinated compounds can cause delayed irritation.[1]

  • Skin Contact: Wash with soap and water.[3][2] Do not use ethanol or solvents to wash skin, as this may increase absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: this compound.[1] National Library of Medicine. Retrieved from [Link]

(Note: While specific toxicological data for this intermediate is proprietary or sparse, the protocols above are derived from "Universal Precautions" for fluorinated pyridine intermediates.)

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.